molecular formula C37H70N8O8S2 B14226351 L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- CAS No. 823783-34-2

L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl-

Cat. No.: B14226351
CAS No.: 823783-34-2
M. Wt: 819.1 g/mol
InChI Key: FNPODLKQEAERCE-JEDGRRCBSA-N
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Description

L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- is a complex peptide composed of seven amino acids: L-lysine, L-leucine, L-cysteine, L-valine, L-leucine, L-isoleucine, and L-methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.

    Reduction: Disulfide bonds formed by cysteine oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

    Reduction: DTT or β-mercaptoethanol are commonly used reducing agents.

    Substitution: Reagents like N-methylmorpholine (NMM) and N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Conversion of disulfide bonds back to free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.

    Industry: Utilized in the production of bioactive peptides and as a component in various biotechnological processes.

Mechanism of Action

The mechanism of action of L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The peptide can bind to receptors, enzymes, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, differentiation, and apoptosis. The presence of cysteine allows for redox regulation through disulfide bond formation and reduction.

Comparison with Similar Compounds

Similar Compounds

    L-Glutamyl-L-cysteinyl-glycine (Glutathione): A tripeptide involved in cellular redox regulation.

    L-Glutamyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl-: Another peptide with a similar sequence but different amino acid composition.

Uniqueness

L-Lysine, L-leucyl-L-cysteinyl-L-valyl-L-leucyl-L-isoleucyl-L-methionyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. The presence of multiple hydrophobic residues (leucine, isoleucine, valine) and a sulfur-containing amino acid (cysteine) contributes to its stability and reactivity.

Properties

CAS No.

823783-34-2

Molecular Formula

C37H70N8O8S2

Molecular Weight

819.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid

InChI

InChI=1S/C37H70N8O8S2/c1-10-23(8)30(36(51)40-25(14-16-55-9)32(47)41-26(37(52)53)13-11-12-15-38)45-33(48)27(18-21(4)5)42-35(50)29(22(6)7)44-34(49)28(19-54)43-31(46)24(39)17-20(2)3/h20-30,54H,10-19,38-39H2,1-9H3,(H,40,51)(H,41,47)(H,42,50)(H,43,46)(H,44,49)(H,45,48)(H,52,53)/t23-,24-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

FNPODLKQEAERCE-JEDGRRCBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(C)C)N

Origin of Product

United States

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